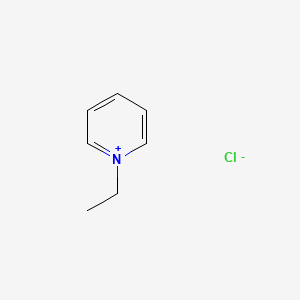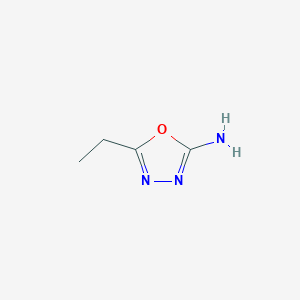
1-Ethylpyridinium Chloride
Overview
Description
1-Ethylpyridinium Chloride is an organic compound with the chemical formula C7H10ClN . It is a type of pyridinium salt, which is characterized by the presence of a positively charged pyridinium ion. This compound is typically found as a white to green to blue crystalline powder and is soluble in water . It is used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
It is known to be an important reagent and intermediate in various chemical reactions .
Mode of Action
It is often used as a catalyst, surfactant, dye intermediate, and industrial solvent .
Biochemical Pathways
1-Ethylpyridinium Chloride has been studied for its reaction behavior with cellulose in pyridinium-based ionic liquids . It was found that cellulose is completely dissolved and depolymerized in this compound . Initially, cellulose was depolymerized into various low molecular weight compounds such as cellobiose, cellobiosan, glucose, levoglucosan, and 5-hydroxymethylfurfural . As the treatment continued, some of the low molecular weight compounds reacted to form polymers .
Result of Action
The result of the action of this compound is the transformation of cellulose into various low molecular weight compounds and subsequent polymerization of those compounds .
Action Environment
The action of this compound on cellulose was studied at a temperature of 120 °C . The reaction behavior of cellulose was found to be quite different in each of the different ionic liquids . Environmental factors such as temperature and the type of ionic liquid can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
1-Ethylpyridinium Chloride plays a significant role in biochemical reactions, particularly as a solvent and reagent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to dissolve and depolymerize cellulose, leading to the formation of low molecular weight compounds such as cellobiose, glucose, and levoglucosan
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of perovskite solar cells, this compound controls the morphological growth of CH3NH3PbI3, leading to a continuous and dense morphology . This indicates its potential impact on cellular structures and functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It acts as a solvent and reagent, facilitating the dissolution and depolymerization of cellulose into various low molecular weight compounds . Additionally, it can influence the growth and morphology of perovskite crystals, highlighting its role in biochemical and material science applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. For instance, it has been shown to exhibit a high variability of temperature ranges during phase transitions, such as freezing and melting . Understanding these temporal effects is crucial for its application in long-term biochemical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in the depolymerization of cellulose. It interacts with enzymes and cofactors to break down cellulose into low molecular weight compounds
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its solubility and interactions with transporters or binding proteins. Its high solubility in water facilitates its distribution within cellular environments
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. While specific targeting signals or post-translational modifications have not been extensively studied, its role in controlling the growth and morphology of perovskite crystals suggests potential interactions with cellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-Ethylpyridinium Chloride can be synthesized through the reaction of pyridine with ethyl chloride under acidic conditions. The general reaction involves mixing pyridine and ethyl chloride in the presence of a catalyst, such as hydrochloric acid, and heating the mixture to facilitate the reaction .
Industrial Production Methods:
In industrial settings, the production of this compound often involves the use of large-scale reactors where pyridine and ethyl chloride are combined with a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the product is purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions:
1-Ethylpyridinium Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other pyridinium derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often used in substitution reactions.
Major Products Formed:
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridinium salts .
Scientific Research Applications
1-Ethylpyridinium Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: It is employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and interactions.
Medicine: Research has explored its potential use in drug development and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of dyes, surfactants, and other industrial chemicals
Comparison with Similar Compounds
- 1-Methylpyridinium Chloride
- 1-Butylpyridinium Chloride
- 1-Propylpyridinium Chloride
Comparison:
1-Ethylpyridinium Chloride is unique due to its specific alkyl group (ethyl) attached to the pyridinium ring. This structural difference can influence its reactivity and solubility compared to other pyridinium salts. For instance, 1-Methylpyridinium Chloride has a smaller alkyl group, which may result in different solubility and reactivity properties .
Properties
IUPAC Name |
1-ethylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.ClH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFMJCAPWCXUEI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883823 | |
| Record name | Pyridinium, 1-ethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2294-38-4 | |
| Record name | Ethylpyridinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2294-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethylpyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 1-ethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-ethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethylpyridinium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYLPYRIDINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38BQL5563G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanol, 1-[(phenylthio)methyl]-](/img/structure/B1362575.png)
![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1362576.png)

![6-Biphenyl-4-yl-imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1362580.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1362581.png)

![1-(2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B1362584.png)





